N'-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
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Overview
Description
N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, an ethylidene linkage, and a pyrazinecarbohydrazide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide typically involves the condensation of 3-methoxyacetophenone with pyrazine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(3-Methoxyphenyl)ethylidene)isonicotinohydrazide
- N-(1-(3-Methoxyphenyl)ethylidene)-4-phenyl-1-piperazinamines
Uniqueness
N’-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[(E)-1-(3-methoxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-10(11-4-3-5-12(8-11)20-2)17-18-14(19)13-9-15-6-7-16-13/h3-9H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
SNWKXHHHQBRYLJ-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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